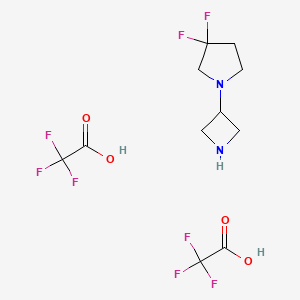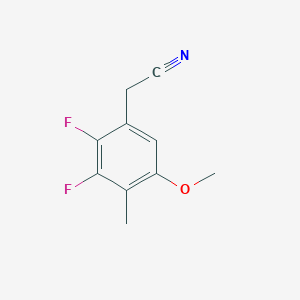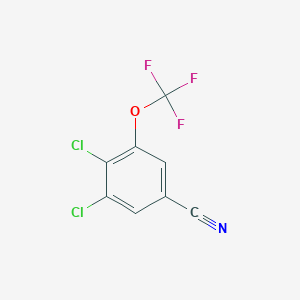
2-(2-氟-5-((4-甲氧基苄基)氧)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼烷
描述
The compound “2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of boronic esters is characterized by a boron atom attached to two hydroxyl groups and an organic group. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic esters are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction . Another reaction involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical and Chemical Properties Analysis
The physical and chemical properties of boronic esters depend on the specific structure of the organic group attached to the boron atom. For example, phenylboronic acid is a white powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学研究应用
晶体结构和 DFT 研究
该化合物是一种具有苯环的硼酸酯。它已通过 FTIR、NMR 光谱、质谱和 X 射线衍射等技术合成并进行了结构确认。还使用密度泛函理论 (DFT) 计算和验证了分子结构,揭示了这些化合物的某些理化性质(Huang 等,2021)。
硼酸衍生物的合成和蛋白酶抑制
已经描述了某些硼酸衍生物(包括四甲基-[1,3,2]二氧杂硼烷)的合成。这些化合物已显示出对丝氨酸蛋白酶(如凝血酶)的抑制活性(Spencer 等,2002)。
含硼衍生物的设计和合成
使用具有四甲基-1,3,2-二氧杂硼烷-2-基的化合物合成了含硼酞嗪-1(2H)-酮和苯并[b][1,4]恶嗪衍生物。这些化合物显示出作为 HGF 模拟剂的潜力(Das 等,2011)。
用于过氧化氢检测的荧光探针
已经合成了硼酸酯荧光探针用于检测过氧化氢 (H2O2)。这些探针对 H2O2 显示出可变的荧光响应,表明在生物成像或分析化学中的潜在应用(Lampard 等,2018)。
在活细胞中检测 H2O2 的合成
设计并合成了 4-取代的芘衍生物,用于在活细胞中灵敏且选择性地检测 H2O2。这证明了这些化合物在生物和医学研究中的应用(Nie 等,2020)。
松油醇硼酸酯取代的芪的合成
合成了这些衍生物,用于液晶技术的新材料开发中的潜在应用,以及作为神经退行性疾病治疗剂合成的中间体(Das 等,2015)。
作用机制
Target of Action
Similar boron-based compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst . This leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Pharmacokinetics
Boron-based compounds are generally known for their stability, mild reaction conditions, and functional group tolerance .
Result of Action
The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the presence of other functional groups, the choice of solvent, and the reaction temperature . .
安全和危害
未来方向
The future directions in the research and application of boronic esters could involve the development of new synthesis methods and the exploration of new reactions. For example, the development of a well-defined protocol for the protodeboronation of alkyl boronic esters could open up new possibilities in organic synthesis .
生化分析
Biochemical Properties
2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boron atom in the compound is sp2-hybridized, allowing it to participate in transmetalation processes with palladium catalysts . This interaction is crucial for the formation of new carbon-carbon bonds, making the compound valuable in the synthesis of complex organic molecules.
Cellular Effects
The effects of 2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that the compound can influence cell function by interacting with cellular proteins and enzymes involved in metabolic pathways. These interactions may affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, present in enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to moisture or high temperatures . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound led to changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages. Low to moderate doses of the compound have been shown to have minimal toxic effects, while high doses can lead to adverse effects such as tissue damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm.
Metabolic Pathways
2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell, potentially influencing cellular function and behavior.
Transport and Distribution
The transport and distribution of 2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound may localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an important factor in determining its biochemical effects. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific functional groups on the compound may facilitate its localization to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.
属性
IUPAC Name |
2-[2-fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)17-12-16(10-11-18(17)22)24-13-14-6-8-15(23-5)9-7-14/h6-12H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWXSQBCICTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=C(C=C3)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125152 | |
| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-22-3 | |
| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956034-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


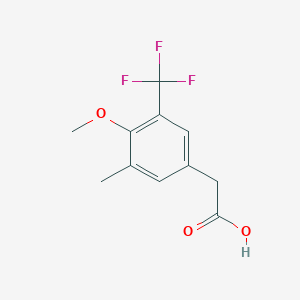


![1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407681.png)



![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)
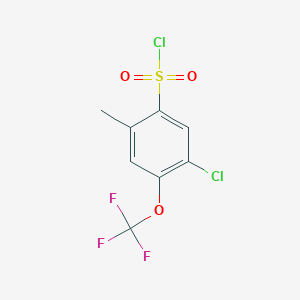
![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)

